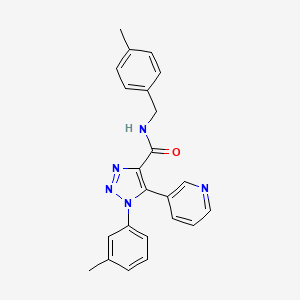

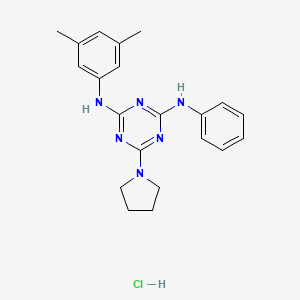

![molecular formula C7H6INO B2697892 4-iodo-2H,3H-furo[2,3-b]pyridine CAS No. 1620011-26-8](/img/structure/B2697892.png)

4-iodo-2H,3H-furo[2,3-b]pyridine

Übersicht

Beschreibung

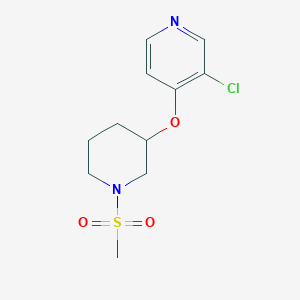

4-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic organic compound. It has the molecular formula C7H6INO and a molecular weight of 247.04 . The IUPAC name for this compound is 4-iodo-2,3-dihydrofuro[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a furan ring, with an iodine atom attached to the 4-position of the pyridine ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Novel Derivatives Synthesis

4-iodo-2H,3H-furo[2,3-b]pyridine is used in the synthesis of novel furo-pyridine derivatives. One approach involves Sonogashira reactions of functionalized pyridines, leading to the formation of new 4-alkynyl-substituted 3-alkoxypyridine derivatives. This process facilitates the conversion into various furo[2,3-c]pyridines and offers access to regioisomeric furo[3,2-c]pyridines. Iodination techniques and palladium-catalyzed steps enable further diversification of these derivatives, some of which demonstrate fluorescence and strong Stokes shifts (Lechel et al., 2008).

Iodocyclization Techniques

Iodocyclization techniques are essential in synthesizing furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. This method involves the formation of 3-iodofuropyridinium triiodide salts from N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones, which can be converted into 3-iodofuro[2,3-b]pyridin-4(1H)-ones (Aillaud et al., 2006).

Furan-fused Heterocycles Synthesis

The compound is involved in the synthesis of furan-fused heterocycles. This process uses sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions. The method provides a versatile route to synthesize various 2-substituted furan-fused heterocycles starting from 3-iodo-4-methoxypyridin-2-ones and related derivatives (Conreaux et al., 2008).

Electrophilic Cyclization Applications

Electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines with this compound enables the preparation of 2,3-disubstituted furopyridines. This method employs palladium-catalyzed cross-coupling followed by cyclization, demonstrating a straightforward route to synthesize various disubstituted furopyridines under mild conditions (Arcadi et al., 2002).

Kinase Inhibitors Development

The furo[3,2-b]pyridine motif, which includes this compound, has been identified as a central pharmacophore in the development of kinase inhibitors. Research has led to the synthesis of highly selective inhibitors of protein kinases CLK and HIPK, showcasing the compound's potential in pharmaceutical applications (Němec et al., 2021).

Photoluminescence and Magnetic Properties

The compound has been used in the creation of lanthanide clusters displaying dual physical properties, such as photoluminescence and magnetic behavior. These properties make it suitable for potential applications in material sciences and photovoltaic devices (Alexandropoulos et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .

Mode of Action

It is likely that it interacts with its targets, possibly trks, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect the ras/erk, plc-γ, and pi3k/akt pathways, which are associated with the proliferation, differentiation, and survival of cells .

Result of Action

Similar compounds have been known to inhibit the proliferation of certain cell lines .

Biochemische Analyse

Biochemical Properties

It is known that furo[2,3-b]pyridine derivatives, a group to which 4-iodo-2H,3H-furo[2,3-b]pyridine belongs, have shown significant anticancer activity

Cellular Effects

Preliminary studies have shown that furo[2,3-b]pyridine derivatives exhibit potent cytotoxic activities against breast cancer cell lines, MCF-7 and MDA-MB-231

Molecular Mechanism

Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) have revealed strong binding affinities . This suggests a mechanism involving the disruption of key cellular signaling pathways.

Eigenschaften

IUPAC Name |

4-iodo-2,3-dihydrofuro[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAADSSBMPFVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C21)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1620011-26-8 | |

| Record name | 4-iodo-2H,3H-furo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

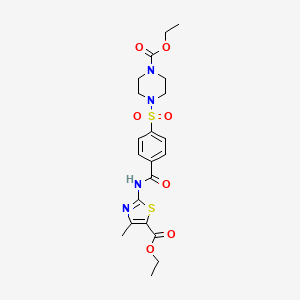

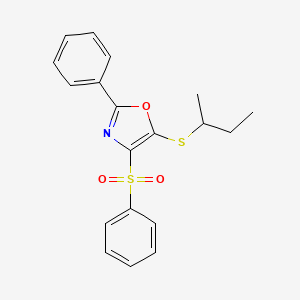

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697816.png)

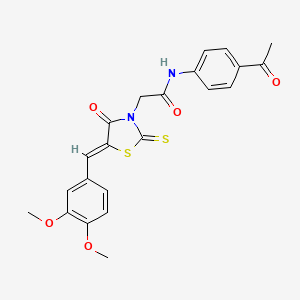

![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)

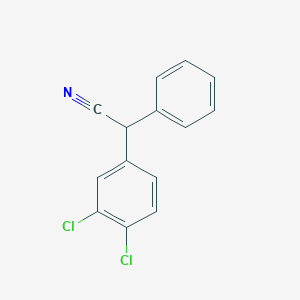

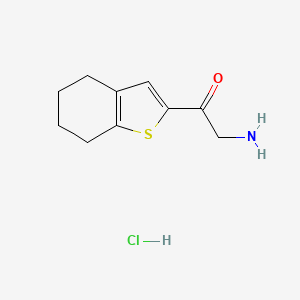

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

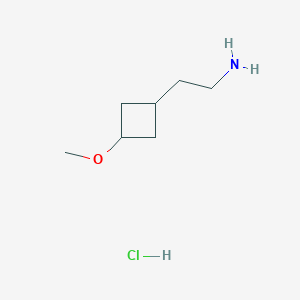

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)